Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate, related benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Scientific Research Applications
Antitumor and Antifolate Activity
Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate and its derivatives have been explored for their potential in inhibiting dihydrofolate reductase (DHFR) and exhibiting antitumor activities. Studies have shown that structural modifications, like the addition of a 9-methyl group, can enhance inhibitory potency against human DHFR and inhibit the growth of tumor cells in culture (Gangjee et al., 2000). Furthermore, these compounds are investigated as substrates for human folylpolyglutamate synthetase (FPGS), which is crucial for their antitumor mechanism of action (Gangjee et al., 2002).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. For instance, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate was studied using FT-IR, FT-Raman spectra, and molecular docking, showing potential inhibitory activity against specific biological inhibitors (El-Azab et al., 2016).
Synthesis and Structural Studies
Various synthesis methods and structural analyses of similar compounds have been reported. This includes the synthesis of N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid to investigate the effect of structural variations on DHFR inhibition and antitumor activity (Gangjee et al., 2002). Additionally, the X-ray crystal structure of related compounds has been determined to establish the conformation of the molecule, which is critical for understanding its biological activity (Ozbey et al., 2001).
Biological Activities
The biological activities of compounds similar to this compound have been studied, showing a range of effects. For example, derivatives have been synthesized and evaluated for their selective anti-PAR4 activity, which is significant in the development of novel antiplatelet drug candidates (Chen et al., 2008).
Environmental and Microbial Interactions
Studies have also explored the environmental degradation and microbial interactions of related compounds. Chlorimuron-ethyl, a similar compound, is degraded by Aspergillus niger, highlighting the role of microbial transformation in environmental degradation (Sharma et al., 2012).
Future Directions
While specific future directions for Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate are not mentioned, related pyrrolo[2,3-d]pyrimidine derivatives have been highlighted as potential multi-targeted kinase inhibitors with enhanced potency . This suggests that this compound and similar compounds could be of interest in future research for drug discovery.
Properties
IUPAC Name |
ethyl 4-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-2-27-21(26)13-7-9-14(10-8-13)24-17(25)11-29-20-19-18(22-12-23-20)15-5-3-4-6-16(15)28-19/h3-10,12H,2,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCRQGTWTAAACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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